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molecular formula C13H10N2O4 B8563862 N-hydroxy-4-nitro-N-phenylbenzamide

N-hydroxy-4-nitro-N-phenylbenzamide

Cat. No. B8563862
M. Wt: 258.23 g/mol
InChI Key: JCLYNMPVVXQIJI-UHFFFAOYSA-N
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Patent
US08143423B2

Procedure details

Scale up: DBU (3.8 mg, 0.025 mmol) was added under argon to a solution of 4-nitrobenzaldehyde (3 g, 20 mmol), nitrosobenzene (2.14 g, 20 mmol) and catalyst (9 mg, 0.025 mmol) in dichloromethane (100 mL). The reaction mixture was stirred at room temperature for 2 min. The product precipitated as a yellow solid. The solvent was removed under vacuum, and the solid was washed with hexane and ether to yield a pure product (5 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
9 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[N:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13]>ClCCl.C1CCN2C(=NCCC2)CC1>[OH:13][N:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8](=[O:9])[C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
2.14 g
Type
reactant
Smiles
N(=O)C1=CC=CC=C1
Name
catalyst
Quantity
9 mg
Type
catalyst
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
3.8 mg
Type
catalyst
Smiles
C1CCC2=NCCCN2CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product precipitated as a yellow solid
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
WASH
Type
WASH
Details
the solid was washed with hexane and ether

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
ON(C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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